molecular formula C6H14BCl2N B14741794 N-dichloroboranyl-N-propylpropan-1-amine CAS No. 3386-16-1

N-dichloroboranyl-N-propylpropan-1-amine

Cat. No.: B14741794
CAS No.: 3386-16-1
M. Wt: 181.90 g/mol
InChI Key: SWEZYXMESSBUMD-UHFFFAOYSA-N
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Description

N-dichloroboranyl-N-propylpropan-1-amine, also known as dichloro(dipropylamino)borane, is an organoboron compound with the molecular formula C6H14BCl2N. This compound is characterized by the presence of a boron atom bonded to two chlorine atoms and a dipropylamino group. It is a colorless liquid with a density of 1.021 g/mL at 25ºC .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-dichloroboranyl-N-propylpropan-1-amine can be synthesized through the reaction of dipropylamine with boron trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

BCl3+(CH3CH2CH2)2NHC6H14BCl2N\text{BCl}_3 + \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_{14}\text{BCl}_2\text{N} BCl3​+(CH3​CH2​CH2​)2​NH→C6​H14​BCl2​N

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of specialized equipment to handle the corrosive nature of boron trichloride and to maintain an inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

N-dichloroboranyl-N-propylpropan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different boron-containing species.

    Complex Formation: It can form complexes with other molecules, particularly those containing lone pairs of electrons.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted boron compounds where chlorine atoms are replaced by other groups.

    Reduction Reactions: Products include boranes and other reduced boron species.

    Complex Formation: Products include boron complexes with various ligands.

Scientific Research Applications

N-dichloroboranyl-N-propylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-dichloroboranyl-N-propylpropan-1-amine involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with lone pairs of electrons from other atoms or molecules, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the ligands involved .

Comparison with Similar Compounds

Similar Compounds

    N-dichloroboranyl-N-propan-2-ylpropan-2-amine: Similar structure but with isopropyl groups instead of propyl groups.

    Dipropylamine: Lacks the boron and chlorine atoms, making it less reactive in certain types of reactions.

Uniqueness

N-dichloroboranyl-N-propylpropan-1-amine is unique due to the presence of both boron and chlorine atoms, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various ligands makes it particularly valuable in research and industrial applications .

Properties

CAS No.

3386-16-1

Molecular Formula

C6H14BCl2N

Molecular Weight

181.90 g/mol

IUPAC Name

N-dichloroboranyl-N-propylpropan-1-amine

InChI

InChI=1S/C6H14BCl2N/c1-3-5-10(6-4-2)7(8)9/h3-6H2,1-2H3

InChI Key

SWEZYXMESSBUMD-UHFFFAOYSA-N

Canonical SMILES

B(N(CCC)CCC)(Cl)Cl

Origin of Product

United States

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